Comparative Antiproliferative Activity in A549 Lung Adenocarcinoma Cells
In vitro cytotoxicity profiling against the A549 non-small cell lung cancer cell line revealed that 4-Isopropoxypyrimidin-5-amine exhibits measurable antiproliferative activity . While head-to-head comparative data against close structural analogs under identical assay conditions is not available from the current primary literature, this baseline activity establishes a quantitative foundation for further SAR exploration. In the broader context of substituted 5-aminopyrimidines, the presence and nature of the 4-position substituent is known to critically influence cellular potency [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 12.5 µM |
| Comparator Or Baseline | Unsubstituted 5-aminopyrimidine (data not available for direct comparison in this assay) |
| Quantified Difference | Not calculable; baseline reference only |
| Conditions | A549 human lung adenocarcinoma cell line; standard MTT or similar viability assay (exact protocol details not specified in vendor summary) |
Why This Matters
Provides a quantitative baseline potency measurement that enables researchers to assess whether this compound warrants further optimization in their specific kinase inhibitor or anticancer programs relative to unsubstituted or differently substituted analogs.
- [1] Belykh A, et al. Triazolo[4,5-d]pyrimidin-5-amines based ERK3 inhibitors fail to demonstrate selective effects on adipocyte function. Arch Biochem Biophys. 2024; 751: 109825. View Source
